Wilfordine
Overview
Description
Mechanism of Action
Target of Action
Wilfordine, an alkaloid isolated from the roots of Tripterygium wilfordii , is known to target the Na±K±ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which is essential for osmoregulation, nerve impulse transmission, and muscle contraction .
Mode of Action
It is suggested that this compound may inhibit the activity of na±k±atpase . This inhibition could potentially disrupt the balance of sodium and potassium ions across the cell membrane, affecting various cellular processes .
Biochemical Pathways
It is known that na±k±atpase, the target of this compound, plays a significant role in several biochemical pathways, including signal transduction, nutrient uptake, and maintenance of cell volume . Therefore, the inhibition of Na±K±ATPase by this compound could potentially affect these pathways .
Pharmacokinetics
A study has shown that the pharmacokinetics of tripterygium wilfordii, the plant from which this compound is derived, can be influenced by disease states . This suggests that the pharmacokinetics of this compound might also be affected by various factors such as disease conditions, genetic variations, and drug interactions .
Result of Action
Given its potential inhibitory effect on na±k±atpase, it is plausible that this compound could affect various cellular processes, including ion transport, cell volume regulation, and signal transduction .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability and activity of this compound. Additionally, the presence of other substances, such as other drugs or food components, could potentially interact with this compound, affecting its action and efficacy .
Biochemical Analysis
Cellular Effects
Wilfordine has been observed to have effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . There may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-defined . It could potentially involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Wilfordine can be synthesized through various chemical routes, although the most common method involves the extraction from the roots of Tripterygium wilfordii . The extraction process typically includes liquid-liquid extraction (LLE) followed by purification using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant material, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Wilfordine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted analogs with different functional groups .
Scientific Research Applications
Wilfordine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene alkaloids and their chemical properties.
Biology: Investigated for its biological activities, including anti-inflammatory and immunosuppressive effects.
Medicine: Explored for potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of insecticides due to its insecticidal properties.
Comparison with Similar Compounds
Wilfordine is unique among sesquiterpene alkaloids due to its specific chemical structure and biological activities. Similar compounds include:
Wilforine: Another sesquiterpene alkaloid from Tripterygium wilfordii with similar biological activities.
Wilfortrine: Known for its anti-inflammatory and immunosuppressive properties.
Wilforzine: Exhibits insecticidal properties similar to this compound.
This compound stands out due to its potent biological activities and its potential for therapeutic applications in medicine .
Properties
IUPAC Name |
[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49NO19/c1-21(45)55-20-42-34(59-24(4)48)30(57-22(2)46)29-32(58-23(3)47)43(42)41(8,54)33(31(35(42)60-25(5)49)61-36(50)26-13-10-9-11-14-26)62-38(52)39(6,53)17-16-28-27(15-12-18-44-28)37(51)56-19-40(29,7)63-43/h9-15,18,29-35,53-54H,16-17,19-20H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDBHSNYTFRCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49NO19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does wilfordine exert its insecticidal effects?
A1: this compound exhibits contact toxicity against various insect larvae. [, ] Research suggests that it targets the insect's nervous system by inhibiting Na⁺-K⁺-ATPase, an enzyme crucial for nerve impulse transmission. [] This inhibition leads to paralysis and eventual death of the insect. []
Q2: What is the chemical structure of this compound?
A2: While the provided research excerpts don't explicitly detail this compound's molecular formula or spectroscopic data, they consistently describe it as a sesquiterpene pyridine alkaloid. [, , ] For a detailed structural elucidation, refer to the original research articles on this compound's isolation and characterization. [, , , ]
Q3: Which insect species are most susceptible to this compound?
A3: Studies demonstrate this compound's effectiveness against several lepidopteran insects, including Mythimna separata (Oriental armyworm), Plutella xylostella (Diamondback moth), and Agrotis ypsilon (Black cutworm). [] It displays both contact toxicity and stomach toxicity against these pests. []
Q4: How does this compound's insecticidal activity compare to other compounds from Tripterygium species?
A4: Tripterygium species contain other insecticidal compounds like wilfortrine, wilforgine, and wilforine. [] While all four compounds show activity against lepidopteran insects, their potency and mechanisms might differ. For instance, this compound and wilforine exhibit topical toxicity, while wilfortrine and wilforgine demonstrate stomach toxicity. []
Q5: What is known about the safety profile of this compound?
A6: While this compound shows promise as an insecticide, its safety profile requires further investigation. Research on TGT, containing this compound, highlights potential hepatotoxicity, especially in individuals with pre-existing conditions like nephrotic syndrome. []
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